molecular formula C23H27N5O2S2 B12144169 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12144169
M. Wt: 469.6 g/mol
InChI Key: YFMVFFBRTAEFEG-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a potent, cell-permeable kinase inhibitor investigated for its activity against cyclin-dependent kinases (CDKs) and protein kinase C (PKC) isozymes. Its core structure, featuring a rhodanine scaffold linked to a pyridopyrimidinone system, allows it to compete with ATP for the kinase binding pocket, making it a valuable tool for studying cell cycle progression, apoptosis, and signal transduction pathways . This compound has shown utility in oncological research, particularly in studies of pancreatic cancer and other proliferative diseases . Researchers employ this inhibitor to dissect the complex roles of specific CDK isoforms in transcriptional regulation and cell division. The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H27N5O2S2

Molecular Weight

469.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H27N5O2S2/c1-15-6-5-9-27-19(15)24-20(26-12-10-25(2)11-13-26)17(21(27)29)14-18-22(30)28(23(31)32-18)16-7-3-4-8-16/h5-6,9,14,16H,3-4,7-8,10-13H2,1-2H3/b18-14-

InChI Key

YFMVFFBRTAEFEG-JXAWBTAJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCN(CC5)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Substrates : 2-Chloro-9-methylpyridine (1) and (Z)-3-amino-3-phenylacrylate ester (2) .

  • Catalyst : CuI (10 mol%).

  • Base : Cs2CO3 (2.0 equiv).

  • Solvent : DMF, 130°C, 24 hours.

  • Yield : 85–89%.

Mechanism

  • Ullmann-Type C–N Coupling : CuI facilitates oxidative addition of 2-chloropyridine to form a copper(III) intermediate, which undergoes reductive elimination to yield the C–N bond.

  • Intramolecular Amidation : The amine group attacks the ester carbonyl, forming the pyridopyrimidinone ring.

Functionalization at C2

The C2-chloro intermediate (3) reacts with 4-methylpiperazine (4) in DMF at 80°C for 12 hours, achieving 92% substitution.

Synthesis of the Thiazolidin-4-One Subunit

The thiazolidin-4-one ring is synthesized using a microwave-assisted protocol:

Reaction Conditions

  • Substrates : Cyclopentylamine (5) , thiourea (6) , and chloroacetic acid (7) .

  • Catalyst : Bi(SCH2COOH)3 (5 mol%).

  • Conditions : Microwave irradiation, 150 W, 70°C, 20 minutes.

  • Yield : 78%.

Mechanism

  • S<sub>N</sub>2 Reaction : Thiourea’s sulfur attacks chloroacetic acid, releasing HCl.

  • Cyclocondensation : The amine nucleophile attacks the carboxylic carbon, forming the thiazolidinone ring.

Knoevenagel Condensation for (Z)-Methylene Bridge Formation

The thiazolidinone (8) and pyridopyrimidinone (9) are coupled via a Knoevenagel reaction:

Reaction Conditions

  • Catalyst : Piperidine (10 mol%).

  • Solvent : Ethanol, reflux, 6 hours.

  • Yield : 68%.

Stereochemical Control

The (Z)-configuration is favored due to steric hindrance between the cyclopentyl group and pyridopyrimidinone, confirmed by NOESY NMR.

Optimization and Green Chemistry Approaches

Continuous Flow Synthesis

Evitachem’s industrial-scale protocol uses continuous flow reactors to enhance efficiency:

  • Residence Time : 5 minutes.

  • Yield Improvement : 12% compared to batch methods.

Solvent-Free Thiazolidinone Synthesis

Kaboudin et al.’s method eliminates DMF, using PPG as a green solvent:

  • Yield : 83% at 110°C.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Citation
PyridopyrimidinoneCuI catalysisDMF, 130°C85–89
ThiazolidinoneMicrowaveBi(SCH2COOH)378
Piperazine SubstitutionSNArDMF, 80°C92
Knoevenagel CondensationPiperidineEthanol, reflux68

Chemical Reactions Analysis

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Compound X

The following compounds share structural motifs with Compound X, enabling comparative analysis:

Compound Name/ID Core Structure Key Substituents Molecular Weight (Da) Bioactivity (Reported) References
Compound X Pyrido[1,2-a]pyrimidin-4-one 2-(4-methylpiperazinyl), 3-(Z-thiazolidinone-cyclopentyl), 9-methyl ~552 (estimated) Not explicitly reported
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl} Pyrido[1,2-a]pyrimidin-4-one 2-(4-ethylpiperazinyl), 3-(Z-thiazolidinone-phenylethyl), 9-methyl 580.71 Not reported
10a: 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 5-(thiazolidinone-phenyl), 6-methyl, 1-phenyl 430.47 Anti-inflammatory, ulcerogenic
EU Patent Derivative: 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2-(benzodioxolyl), 7-(4-methylpiperazinyl) ~424 (estimated) Likely CNS-targeted
Risperidone Impurity D (EP) Pyrido[1,2-a]pyrimidin-4-one 2-methyl, 3-[2-(4-fluorobenzisoxazolyl-piperidinyl)ethyl] 441.52 Antipsychotic impurity

Key Structural and Functional Differences

(a) Core Heterocycle Variations
  • Compound X and its pyrido[1,2-a]pyrimidin-4-one analogs (e.g., EU Patent derivatives) share a fused bicyclic core, whereas 10a () uses a pyrazolo[3,4-d]pyrimidin-4-one scaffold.
(b) Substituent Effects on Bioactivity
  • Piperazinyl Groups : Compound X and the EU Patent derivative both feature 4-methylpiperazinyl groups, which enhance solubility and bioavailability via protonation at physiological pH. In contrast, Risperidone Impurity D () uses a piperidinyl-ethyl chain, likely reducing basicity .
  • Thiazolidinone Moieties: Compound X’s cyclopentyl-thiazolidinone differs from 10a’s phenyl-thiazolidinone.
(c) Stereoelectronic Properties
  • The (Z)-configuration of the methylidene bridge in Compound X’s thiazolidinone moiety is critical for planar conjugation with the pyrido core, as evidenced by NMR studies in similar systems (e.g., chemical shift disparities in regions A/B for analogous compounds in ) .

Research Findings and Bioactivity Trends

  • Anti-Inflammatory Activity : Compound 10a () showed ulcerogenic activity at 150 mg/kg, suggesting gastrointestinal toxicity risks. Compound X’s cyclopentyl group may mitigate this via reduced acidity .
  • Antimicrobial Potential: Thiazolidinone derivatives (e.g., ) exhibit antimicrobial activity against S. aureus (MIC 50–75 µg/mL). Compound X’s thioxo group could enhance metal chelation, a mechanism common in such activity .
  • CNS Applications : The EU Patent derivatives () and Risperidone analogs () highlight the pyrido[1,2-a]pyrimidin-4-one core’s relevance in neuropharmacology, suggesting Compound X may interact with dopamine or serotonin receptors .

Biological Activity

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. It incorporates various pharmacophoric elements that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other relevant activities.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thiazolidine moiety : Known for its bioactive properties.
  • Pyridopyrimidine core : Often associated with nucleic acid interactions.
  • Piperazine ring : A common scaffold in drug design that enhances solubility and bioavailability.

Antibacterial Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. In a study evaluating various thiazolidine derivatives, including those similar to our compound, it was found that:

  • The tested compounds showed activity against both Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values ranged from 0.0040.004 to 0.03mg mL0.03\,\text{mg mL}, indicating potent antibacterial effects exceeding those of standard antibiotics like ampicillin and streptomycin by 10–50 fold .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound 8En. cloacae0.0040.008
Compound 12E. coli0.0150.030
Compound 11S. aureus0.0080.020
Compound 7B. cereus0.0150.030

Antifungal Activity

The antifungal properties of the compound have also been explored:

  • It demonstrated good to excellent antifungal activity with MIC values in the range of 0.0040.004 to 0.06mg mL0.06\,\text{mg mL}.
  • The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus exhibited resistance .

Table 2: Antifungal Activity Against Various Strains

CompoundFungi TestedMIC (mg/mL)
Compound AT. viride0.004
Compound BA. fumigatus0.060

The biological activity of the compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, influencing bacterial growth and survival.

Case Studies

Recent studies have highlighted the effectiveness of thiazolidine derivatives in clinical settings:

  • A clinical trial involving patients with resistant bacterial infections showed a significant reduction in infection rates when treated with thiazolidine-based compounds.
  • Another study reported that combining these compounds with traditional antibiotics enhanced their efficacy against multidrug-resistant strains.

Q & A

Q. What are the key synthetic challenges and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including condensation of thiazolidinone and pyridopyrimidine precursors. Critical steps include regioselective cyclization and Z/E isomer control during methylidene formation. Optimization strategies include:

  • Solvent selection (e.g., dimethylformamide or dichloromethane for improved solubility) .
  • Catalyst use (Lewis acids like BF₃·OEt₂ for yield enhancement) .
  • Temperature control (reflux under inert atmospheres to prevent oxidation) . Purification often requires column chromatography and spectroscopic validation (NMR, IR) .

Q. How is the structural integrity of this compound confirmed experimentally?

Advanced spectroscopic techniques are employed:

  • ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • IR spectroscopy to confirm functional groups (e.g., thioxo at ~1250 cm⁻¹) .
  • Mass spectrometry for molecular weight validation . X-ray crystallography may resolve ambiguities in Z-configuration .

Q. What preliminary bioactivity screening methods are recommended?

Initial screening focuses on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can researchers identify the molecular targets of this compound?

Target identification strategies include:

  • Surface Plasmon Resonance (SPR) to screen protein libraries for binding .
  • CRISPR-Cas9 knockout screens to identify genes modulating compound sensitivity .
  • Molecular docking with homology models of suspected targets (e.g., cyclin-dependent kinases) . Discrepancies in target affinity between analogs may arise from substituent effects (e.g., cyclopentyl vs. benzyl groups) .

Q. How should contradictory bioactivity data between structurally similar analogs be resolved?

Contradictions may stem from:

  • Solubility differences : Measure partition coefficients (logP) via HPLC .
  • Metabolic stability : Compare half-lives in liver microsome assays .
  • Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) . Computational models (QSAR) can correlate structural variations with activity trends .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?

SAR studies require:

  • Analog synthesis : Modify substituents (e.g., piperazine to thiomorpholine) and assess activity shifts .
  • Free-energy perturbation (FEP) calculations to predict binding affinity changes .
  • 3D pharmacophore modeling to identify critical interaction motifs (e.g., thioxo group for hydrogen bonding) .

Q. What experimental approaches are used to evaluate pharmacokinetic properties?

Key methodologies include:

  • ADME profiling : LC-MS/MS to measure absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and excretion .
  • Plasma protein binding : Equilibrium dialysis to assess compound bioavailability .
  • In vivo pharmacokinetics : Radiolabeled compound tracking in rodent models .

Q. How can mechanistic studies elucidate the compound’s mode of action?

Mechanistic approaches involve:

  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways post-treatment .
  • Proteomic analysis : SILAC labeling to quantify protein expression changes .
  • Cellular imaging : Confocal microscopy to visualize subcellular localization (e.g., mitochondrial targeting) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.